molecular formula C7H2ClN3O2S B14859355 4,6-Dicyanopyridine-2-sulfonyl chloride

4,6-Dicyanopyridine-2-sulfonyl chloride

Cat. No.: B14859355
M. Wt: 227.63 g/mol
InChI Key: VWUQHIXXVKGQOQ-UHFFFAOYSA-N
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Description

4,6-Dicyanopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H2ClN3O2S and a molecular weight of 227.63 g/mol . This compound is characterized by the presence of two cyano groups and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 4,6-Dicyanopyridine-2-sulfonyl chloride typically involves the reaction of pyridine derivatives with sulfonyl chlorides. One common method involves the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . Another method includes the dehydration reaction of pyridine-2,6-dicarboxylic acid with ammonia and phosphorus pentachloride in an organic solvent . These methods provide efficient routes to produce the compound with high yields.

Chemical Reactions Analysis

4,6-Dicyanopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organozinc reagents, palladium catalysts, and visible light photocatalysts . The major products formed from these reactions are typically sulfonamides, substituted pyridines, and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4,6-Dicyanopyridine-2-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, such as amines and thiols. This reactivity is utilized in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

4,6-Dicyanopyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of cyano and sulfonyl chloride groups, which provide distinct reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C7H2ClN3O2S

Molecular Weight

227.63 g/mol

IUPAC Name

4,6-dicyanopyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H2ClN3O2S/c8-14(12,13)7-2-5(3-9)1-6(4-10)11-7/h1-2H

InChI Key

VWUQHIXXVKGQOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)S(=O)(=O)Cl)C#N

Origin of Product

United States

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